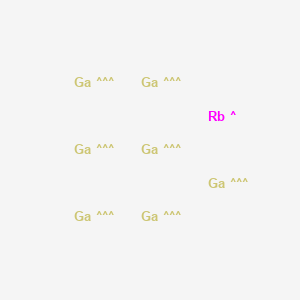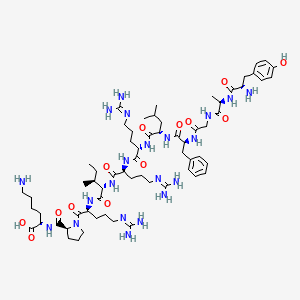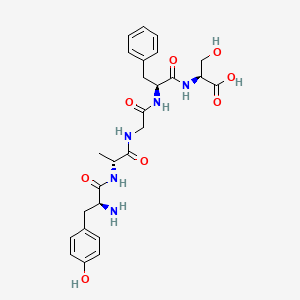
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine is a synthetic peptide composed of five amino acids: L-tyrosine, D-alanine, glycine, L-phenylalanine, and L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and L-serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links.
Aplicaciones Científicas De Investigación
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
- L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide
- L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-methioninamide
Uniqueness
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine is unique due to its specific sequence and stereochemistry, which confer distinct biological and chemical properties. Its combination of L- and D-amino acids can result in unique structural features and stability compared to peptides composed solely of L-amino acids.
Propiedades
Número CAS |
77621-77-3 |
|---|---|
Fórmula molecular |
C26H33N5O8 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H33N5O8/c1-15(29-24(36)19(27)11-17-7-9-18(33)10-8-17)23(35)28-13-22(34)30-20(12-16-5-3-2-4-6-16)25(37)31-21(14-32)26(38)39/h2-10,15,19-21,32-33H,11-14,27H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H,31,37)(H,38,39)/t15-,19+,20+,21+/m1/s1 |
Clave InChI |
NTZIGJGLDZPXQL-DVMWJLJYSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


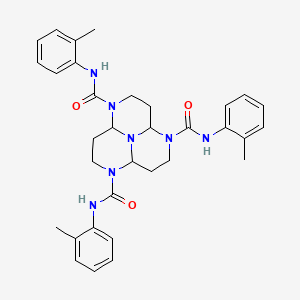

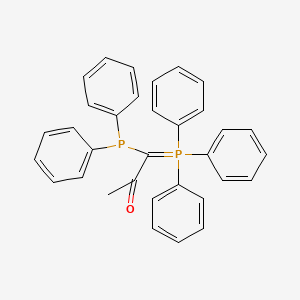
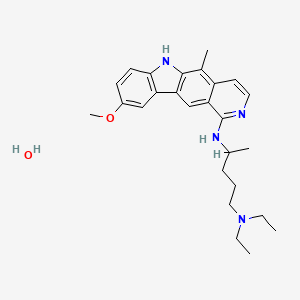
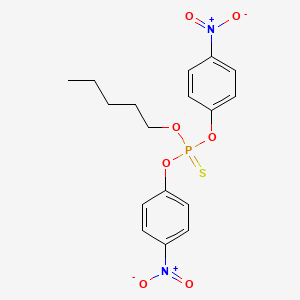

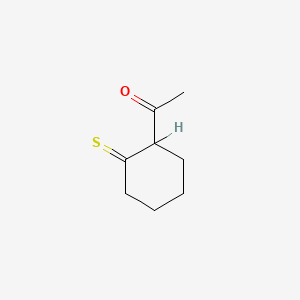
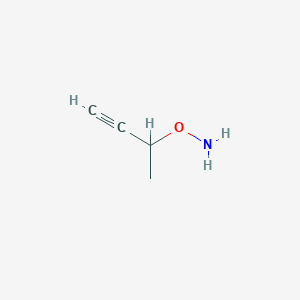
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
